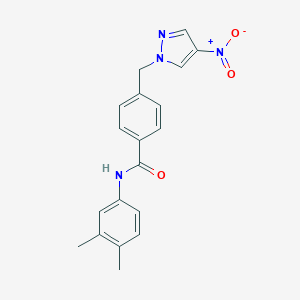![molecular formula C13H14N4O3S B213918 1,3-dimethyl-N-[2-(methylsulfanyl)phenyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213918.png)
1,3-dimethyl-N-[2-(methylsulfanyl)phenyl]-4-nitro-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-dimethyl-N-[2-(methylsulfanyl)phenyl]-4-nitro-1H-pyrazole-5-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as DMNPY and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
DMNPY works by inhibiting the activity of a specific enzyme known as glycogen synthase kinase-3β (GSK-3β). This enzyme plays a crucial role in various cellular processes, including cell growth and differentiation. By inhibiting the activity of GSK-3β, DMNPY can prevent the growth and proliferation of cancer cells and reduce the symptoms of neurodegenerative disorders.
Biochemical and Physiological Effects:
DMNPY has been shown to have a variety of biochemical and physiological effects on cells and tissues. It can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation, and promote the growth and differentiation of neurons. It has also been shown to have antioxidant properties, which can help to protect cells from damage caused by oxidative stress.
实验室实验的优点和局限性
DMNPY has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high degree of stability in aqueous solutions. However, it also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several potential future directions for research on DMNPY. One area of interest is the development of more efficient and cost-effective synthesis methods. Another area of interest is the identification of other potential targets for DMNPY, which could lead to the development of new treatments for a variety of diseases. Finally, further research is needed to fully understand the potential benefits and limitations of DMNPY in various applications.
合成方法
DMNPY can be synthesized using a multi-step process that involves the reaction of 2-(methylsulfanyl)aniline with 1,3-dimethyl-5-nitropyrazole-4-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The final product is obtained through recrystallization and purification using column chromatography.
科学研究应用
DMNPY has been studied extensively for its potential applications in various fields of scientific research. It has shown promising results in the field of cancer research as a potential inhibitor of cancer cell growth. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
属性
产品名称 |
1,3-dimethyl-N-[2-(methylsulfanyl)phenyl]-4-nitro-1H-pyrazole-5-carboxamide |
|---|---|
分子式 |
C13H14N4O3S |
分子量 |
306.34 g/mol |
IUPAC 名称 |
2,5-dimethyl-N-(2-methylsulfanylphenyl)-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O3S/c1-8-11(17(19)20)12(16(2)15-8)13(18)14-9-6-4-5-7-10(9)21-3/h4-7H,1-3H3,(H,14,18) |
InChI 键 |
XUVGADXLFRJUER-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2SC)C |
规范 SMILES |
CC1=NN(C(=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2SC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(2-furoyl)piperazine](/img/structure/B213836.png)
![3-({5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-4-methylbenzoic acid](/img/structure/B213837.png)



![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B213846.png)

![isopropyl 4-({4-[(4-chloro-1H-pyrazol-1-yl)methyl]benzoyl}amino)benzoate](/img/structure/B213848.png)
![3-methoxy-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213849.png)
![1-[5-({4-chloro-3-nitro-5-methyl-1H-pyrazol-1-yl}methyl)-2-furoyl]azepane](/img/structure/B213850.png)

![Methyl 2-[(cyclopropylcarbonyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B213856.png)
![Ethyl 5-(aminocarbonyl)-2-[(cyclobutylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B213858.png)
